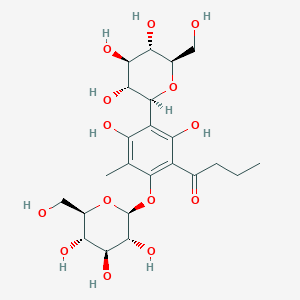
Dryopteroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dryopteroside is a natural product found in Dryopteris crassirhizoma with data available.
Scientific Research Applications
Bioactive Components and Pharmacological Effects
Dryopteroside is a phenolic glycoside identified from the rhizomes of Dryopteris crassirhizoma. It is part of a group of compounds with diverse pharmacological effects, including antibacterial and antioxidant activities. The rhizomes of Dryopteris species are traditionally used for various diseases, and Dryopteroside is one of the active components contributing to these medicinal properties. Specifically, Dryopteris crassirhizoma has been utilized in traditional herbal remedies to treat diseases such as tapeworm infection, the common cold, and cancer. The pharmacological activities of these species include antioxidant, anti-inflammatory, and antibacterial effects, with Dryopteroside playing a role in these therapeutic properties (Chang et al., 2006).
Chemical Composition and Cytotoxicity
Dryopteris fragrans has been studied for its chemical components and cytotoxicity. The plant contains various compounds, including Dryopteroside, which have demonstrated biological activities. These components have shown strong cytotoxicity against certain cell lines, indicating potential applications in cancer research and treatment. The presence of Dryopteroside and related compounds in Dryopteris species highlights the plant's medicinal potential, particularly in developing treatments for various diseases (Haixue, 2008).
Antimicrobial Activity and Traditional Medicine Applications
Dryopteris species, including those containing Dryopteroside, are known for their various pharmacological effects and are used in traditional medicine in Asia. The chemical composition of these plants, particularly their ethanolic extracts, has been investigated to identify bioactive components. Identified flavonoids and other phenolic compounds are attributed to the antimicrobial activity observed against Gram-positive pathogens. This antimicrobial activity supports the traditional use of Dryopteris species in treating infections and suggests potential applications of Dryopteroside and related compounds in developing selective antibiotics (Kim et al., 2022).
properties
Product Name |
Dryopteroside |
|---|---|
Molecular Formula |
C23H34O14 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-5-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-1-one |
InChI |
InChI=1S/C23H34O14/c1-3-4-8(26)11-16(30)12(22-19(33)17(31)14(28)9(5-24)35-22)13(27)7(2)21(11)37-23-20(34)18(32)15(29)10(6-25)36-23/h9-10,14-15,17-20,22-25,27-34H,3-6H2,1-2H3/t9-,10-,14-,15-,17+,18+,19-,20-,22+,23+/m1/s1 |
InChI Key |
TWUICSRNIRLCQO-YCXHVMDPSA-N |
Isomeric SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)CO)O)O)O)O)C)OC3C(C(C(C(O3)CO)O)O)O |
synonyms |
dryopteroside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





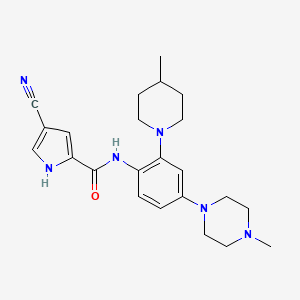
![2-tert-Butyl-4-{4-[3-(4-methyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propyl]-piperazin-1-yl}-6-tert-butyl-pyrimidine hydrochloride](/img/structure/B1250064.png)
![7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide](/img/structure/B1250065.png)
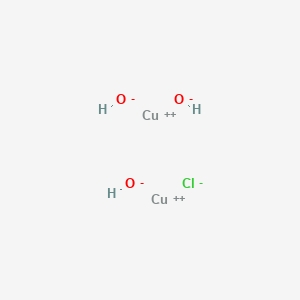

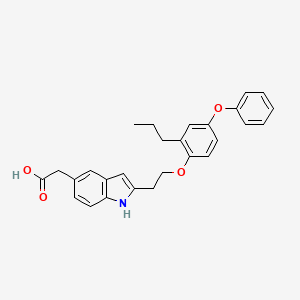
![7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid](/img/structure/B1250071.png)
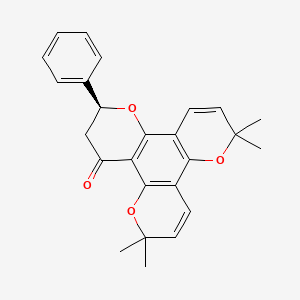
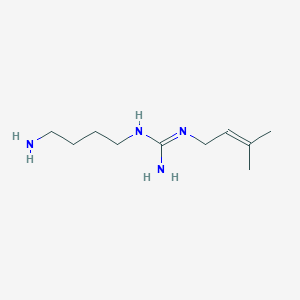
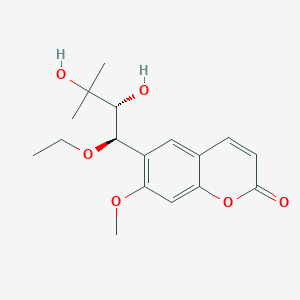
![[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate](/img/structure/B1250075.png)
![4-[5-Naphthalen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1250079.png)